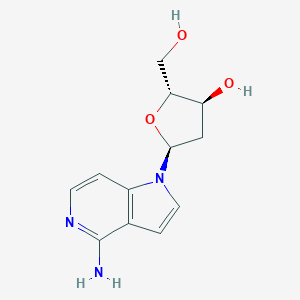
Peptide C20W
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptides are short chains of amino acids that play a crucial role in various biological functions, including cell signaling, immune response, and hormone regulation. Peptide C20W is a synthetic peptide that has gained significant attention in recent years due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of peptide C20W involves its ability to disrupt the cell membrane of bacteria and fungi. It interacts with the lipid bilayer of the cell membrane, causing membrane destabilization and pore formation, ultimately leading to cell death. Moreover, peptide C20W has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of immune response and inflammation.
Efectos Bioquímicos Y Fisiológicos
Peptide C20W exhibits several biochemical and physiological effects, including antimicrobial activity, anti-inflammatory properties, and induction of apoptosis in cancer cells. It has been shown to inhibit the growth of various bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, peptide C20W has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Peptide C20W has several advantages for lab experiments, including its ease of synthesis, low cost, and stability under various conditions. Moreover, it exhibits potent antimicrobial and anti-inflammatory activity, making it a valuable tool for studying these biological processes. However, peptide C20W has some limitations, including its potential toxicity at high concentrations and limited solubility in aqueous solutions.
Direcciones Futuras
The potential therapeutic applications of peptide C20W are vast and diverse. Future research directions may include the development of novel drug delivery systems for peptide C20W, exploring its potential in combination therapy with other antimicrobial or anticancer agents, and investigating its efficacy in animal models of various diseases. Additionally, the structural modification of peptide C20W may lead to the development of more potent and selective analogs with improved pharmacological properties.
Conclusion:
Peptide C20W is a synthetic peptide with significant potential for therapeutic applications. It exhibits potent antimicrobial and anti-inflammatory activity, making it a valuable tool for studying these biological processes. Moreover, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Future research directions may lead to the development of novel drug delivery systems and more potent analogs with improved pharmacological properties.
Métodos De Síntesis
Peptide C20W is synthesized using solid-phase peptide synthesis (SPPS) methodology, which involves stepwise addition of protected amino acids to a solid support. The peptide chain is elongated by coupling the N-terminus of the incoming amino acid to the C-terminus of the growing peptide chain. After the desired length is achieved, the peptide is cleaved from the solid support and purified by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Peptide C20W has been extensively studied for its therapeutic potential in various disease conditions, including cancer, inflammation, and infectious diseases. It has been shown to exhibit potent antimicrobial activity against a broad range of bacterial and fungal pathogens. Moreover, peptide C20W has been demonstrated to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
123045-86-3 |
|---|---|
Nombre del producto |
Peptide C20W |
Fórmula molecular |
C113H190N38O26 |
Peso molecular |
2497 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C113H190N38O26/c1-14-60(10)88(105(172)141-75(39-42-84(118)155)99(166)151-91(63(13)152)108(175)142-74(38-41-83(117)154)98(165)150-89(61(11)15-2)106(173)143-76(109(176)177)32-22-23-43-114)148-96(163)72(36-27-47-131-113(126)127)140-104(171)81(53-85(119)156)146-100(167)77(49-58(6)7)136-87(158)56-134-94(161)70(34-25-45-129-111(122)123)139-102(169)79(51-64-28-18-17-19-29-64)144-103(170)80(52-65-54-132-68-31-21-20-30-66(65)68)145-101(168)78(50-59(8)9)147-107(174)90(62(12)16-3)149-97(164)73(37-40-82(116)153)135-86(157)55-133-93(160)69(33-24-44-128-110(120)121)138-95(162)71(35-26-46-130-112(124)125)137-92(159)67(115)48-57(4)5/h17-21,28-31,54,57-63,67,69-81,88-91,132,152H,14-16,22-27,32-53,55-56,114-115H2,1-13H3,(H2,116,153)(H2,117,154)(H2,118,155)(H2,119,156)(H,133,160)(H,134,161)(H,135,157)(H,136,158)(H,137,159)(H,138,162)(H,139,169)(H,140,171)(H,141,172)(H,142,175)(H,143,173)(H,144,170)(H,145,168)(H,146,167)(H,147,174)(H,148,163)(H,149,164)(H,150,165)(H,151,166)(H,176,177)(H4,120,121,128)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t60-,61-,62-,63+,67-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,88-,89-,90-,91-/m0/s1 |
Clave InChI |
RJTQWHPASFQMJA-DXVACXFISA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N |
Secuencia |
LRRGQILWFRGLNRIQTQIK |
Sinónimos |
peptide C20W |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



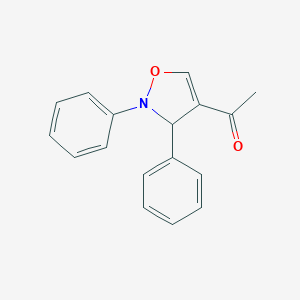

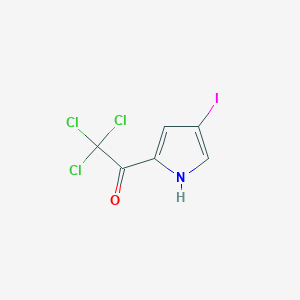
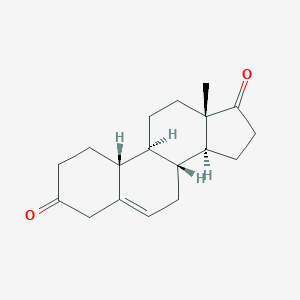
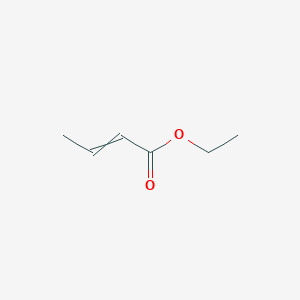
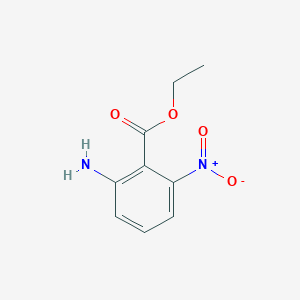
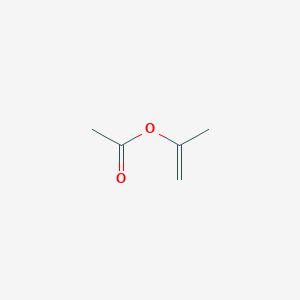
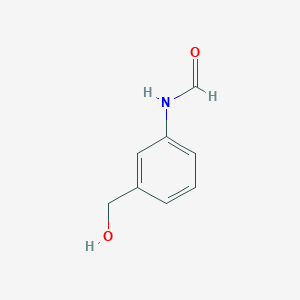
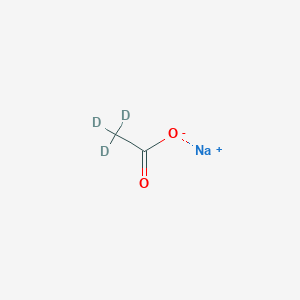
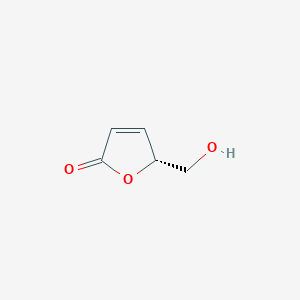
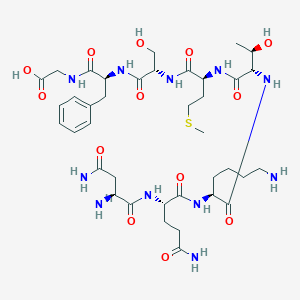
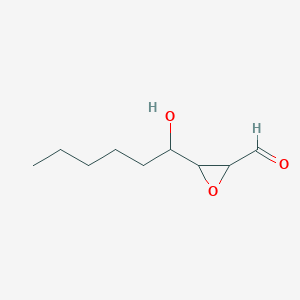
![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)
